Acetoin-13C4

LC-MS/MS Bioanalysis Internal Standard

Quantifying acetoin in complex biological or food matrices is confounded by matrix effects, ion suppression, and retention-time shifts from deuterated internal standards. Acetoin-13C4 (CAS 2483736-19-8) is a uniformly 13C-labeled internal standard that co-elutes perfectly with the native analyte in reversed-phase LC and GC systems. - **Eliminates isotopic retention shift**: Unlike deuterated analogs, maintains identical chromatographic behavior. - **Corrects matrix effects**: Enables accurate stable isotope dilution assays (SIDA) for LC-MS/MS and GC-MS. - **Proven applications**: Flavor analysis (baked goods, dairy, beverages), pharmacokinetics (plasma/urine), metabolic flux tracing (microbial cultures). Available for immediate R&D shipment.

Molecular Formula C4H8O2
Molecular Weight 92.076 g/mol
Cat. No. B12374583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetoin-13C4
Molecular FormulaC4H8O2
Molecular Weight92.076 g/mol
Structural Identifiers
SMILESCC(C(=O)C)O
InChIInChI=1S/C4H8O2/c1-3(5)4(2)6/h3,5H,1-2H3/i1+1,2+1,3+1,4+1
InChIKeyROWKJAVDOGWPAT-JCDJMFQYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetoin-13C4: 13C-Labeled Internal Standard


Acetoin-13C4 is a stable isotope-labeled analog of acetoin (3-hydroxy-2-butanone), in which all four carbon atoms are uniformly substituted with the non-radioactive isotope carbon-13 . With a molecular formula of ¹³C₄H₈O₂ and a molecular weight of 92.08 g/mol, this compound is chemically identical to its unlabeled counterpart but possesses a distinct mass signature that enables precise tracking and quantification in complex biological and chemical matrices . Its primary utility lies in serving as an ideal internal standard for mass spectrometry-based assays, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), where it corrects for matrix effects, ion suppression, and sample preparation variability [1].

Why Acetoin-13C4 Excels in Bioanalysis


The analytical performance of a stable isotope-labeled internal standard (SIL-IS) is not uniform across all isotopic substitutions. The choice of isotope profoundly influences chromatographic behavior, mass spectrometric response, and the ability to compensate for matrix effects. Unlabeled acetoin offers no mass distinction from the endogenous analyte, making it unsuitable as an internal standard in complex samples. Deuterium-labeled analogs, while offering a mass shift, often exhibit a significant isotopic effect, causing them to elute at a different retention time than the native analyte during reversed-phase liquid chromatography [1]. This chromatographic separation can lead to differential ion suppression or enhancement, resulting in biased quantification [2]. In contrast, 13C-labeled internal standards like Acetoin-13C4 demonstrate near-identical physicochemical properties and co-elute with the target analyte, providing more reliable correction for matrix effects [3].

Acetoin-13C4: Evidence of Superior Quantification


Superior Co-Elution and Matrix Effect Compensation vs. Deuterated IS

A systematic comparison of deuterated (2H) and non-deuterated (13C/15N) stable isotope-labeled internal standards (SIL-IS) in LC–ESI–MS/MS revealed that deuterated IS can elute at a different retention time, leading to a significant quantitative bias. For the analyte 2MHA, concentrations generated with the deuterated IS (2MHA-[2H7]) were on average 59.2% lower than those generated with the 13C-labeled IS (2MHA-[13C6]) [1]. Spike accuracy studies showed a −38.4% bias for the deuterated IS, whereas no significant bias was observed for the 13C-labeled IS [1]. This class-level evidence underscores the superiority of 13C-labeled IS like Acetoin-13C4 in compensating for matrix effects due to co-elution.

LC-MS/MS Bioanalysis Internal Standard Matrix Effects

SIDA for Precise Quantification in Food Matrices

Stable Isotope Dilution Assays (SIDA) using compounds like Acetoin-13C4 are the gold standard for accurate quantification of volatile compounds in food science. In a sensomics study characterizing key aroma compounds in bagels, acetoin was one of 22 compounds quantified by SIDA using its isotopically labeled analog as an internal standard [1]. The use of SIDA enables precise concentration measurements (e.g., in µg/kg range) even in complex food matrices, which is essential for determining odor activity values (OAVs) and understanding flavor profiles [1]. While the exact labeled analog is not specified in all studies, the methodology relies on a stable isotope-labeled internal standard, for which Acetoin-13C4 is a direct and appropriate choice due to its 4-Da mass shift and co-elution properties .

Food Chemistry Aroma Analysis Stable Isotope Dilution Assay (SIDA) GC-MS

Stable Mass Shift for Metabolic Flux Tracking

In metabolic studies, Acetoin-13C4 serves as a tracer to elucidate microbial fermentation pathways. Its complete 13C-labeling at all four carbon positions provides a definitive +4 Da mass shift compared to unlabeled acetoin, allowing for clear discrimination of the tracer from the endogenous metabolite pool via mass spectrometry . This is crucial for mapping the metabolic fate of acetoin in microorganisms such as Bacillus pumilus, where it can be converted to acetylbutanediol (ABD) [1]. The use of a uniformly labeled 13C compound ensures that all carbon atoms can be tracked, providing a comprehensive view of metabolic flux, unlike partially labeled or deuterated analogs which may suffer from isotopic scrambling or kinetic isotope effects.

Metabolomics Metabolic Flux Analysis 13C-Tracing NMR

Acetoin-13C4: Key Application Areas


Acetoin Quantification for Food Flavor Profiling

Employ Acetoin-13C4 as an internal standard in stable isotope dilution assays (SIDA) coupled with GC-MS to precisely quantify acetoin levels in complex food matrices such as baked goods, dairy products, and fermented beverages [1]. This approach corrects for matrix-induced signal suppression and variations in sample preparation, ensuring accurate determination of odor activity values (OAVs) essential for understanding and controlling flavor profiles [1].

Acetoin Bioanalysis in Pharmacokinetic & Clinical Studies

Utilize Acetoin-13C4 as a co-eluting internal standard in LC–ESI–MS/MS methods for the quantification of acetoin in biological fluids (e.g., plasma, urine) [2]. Its near-identical chromatographic behavior to the native analyte ensures optimal compensation for matrix effects and ion suppression, leading to more accurate and reliable pharmacokinetic data compared to methods relying on deuterated or structurally similar internal standards [2].

Metabolic Pathway & Flux Analysis in Microbial Fermentation

Spike microbial cultures with Acetoin-13C4 to trace the metabolic fate of acetoin in organisms like Bacillus pumilus [3]. Monitor the incorporation of the 13C label into downstream metabolites such as acetylbutanediol (ABD) using GC-MS or LC-MS to map metabolic pathways and quantify carbon flux [3]. This data is critical for optimizing fermentation conditions to enhance yields of valuable flavor compounds or bio-based chemical intermediates .

Method Development & Validation for Acetoin in Environmental Samples

Incorporate Acetoin-13C4 as a stable isotope-labeled internal standard during the development and validation of new analytical methods for acetoin in environmental water samples, industrial waste streams, or process monitoring applications . The use of a 13C-labeled IS from the outset ensures the method is robust against matrix variability and meets stringent accuracy and precision requirements for regulatory compliance or process optimization .

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